1H-benzimidazole;cobalt
Overview
Description
1H-benzimidazole;cobalt is a useful research compound. Its molecular formula is C7H6CoN2 and its molecular weight is 177.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sustainable Synthesis Applications
- Cobalt-Catalyzed Synthesis of Benzimidazoles : Cobalt catalysts are utilized for the redox-economical synthesis of benzimidazoles, showcasing an environmentally sustainable method with commercial viability (Das, Mallick, & De Sarkar, 2019).
Catalytic and Magnetic Properties
- Catalytic and Single-Molecule Magnet Behavior : Tetrahedral Co(II) complexes with benzimidazole ligands exhibit single-molecule magnet behavior and are used as catalysts in eco-friendly reactions, like coupling CO2 with epoxides (Milani et al., 2022).
Role in Polymerization
- Catalysts for Polymerization : Bis(benzimidazole)-based cobalt catalysts are effective in the selective cis-1,4-polymerization of butadiene, demonstrating the influence of central donors on polymerization activity and microstructure (Cariou et al., 2010).
Spectrophotometric Determination
- Spectrophotometric Analysis : 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone is employed for the extractive and spectrophotometric determination of Cobalt(II), highlighting its utility in analytical chemistry (Syamasundar, Chari, & Shobha, 2006).
Pharmaceutical Research
- Synthesis of Benzimidazoles as Potential Anti-Estrogen Agents : Cobalt oxide nanoparticles have been used for synthesizing benzimidazoles with potential anti-breast cancer activity, highlighting the intersection of cobalt chemistry and pharmacology (Hajipour et al., 2015).
Electrocatalysis
- Electrocatalytic Proton Reduction : Dinuclear cobalt complexes derived from benzimidazole are used in electrocatalytic proton reduction, showcasing their potential in energy conversion applications (Raj & Padhi, 2022).
Other Applications
- Green Synthesis of Benzimidazole Derivatives : Cobalt nanocatalysts on mesoporous materials facilitate the efficient and eco-friendly synthesis of benzimidazole derivatives (Rajabi, De, & Luque, 2015).
properties
IUPAC Name |
1H-benzimidazole;cobalt | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.Co/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYIRLCKJNMTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.[Co] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6CoN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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